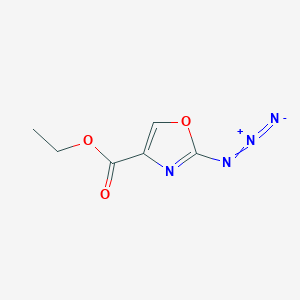

Ethyl 2-azido-1,3-oxazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-azido-1,3-oxazole-4-carboxylate: is a heterocyclic compound that features an oxazole ring substituted with an ethyl ester group at the 4-position and an azido group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-azido-1,3-oxazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-oxazole-4-carboxylate with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the amino group with the azido group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

化学反应分析

Cycloaddition Reactions

The azide group participates in copper-catalyzed [3+2] Huisgen cycloadditions with terminal alkynes to form 1,2,3-triazoles. This "click" reaction is highly regioselective, yielding 1,4-disubstituted triazoles under mild conditions .

Example :

| Substrate | Alkyne | Catalyst | Product | Yield |

|---|---|---|---|---|

| Ethyl 2-azido-1,3-oxazole-4-carboxylate | Phenylacetylene | CuI/NaAsc | Ethyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole-2-carboxylate | 70–85% |

Thermal [3+2] cycloadditions with nitriles (e.g., Rh-catalyzed transannulation) could yield imidazole derivatives, though experimental evidence for oxazole-based systems remains limited .

Thermal and Photolytic Decomposition

Azido-oxazoles undergo denitrogenation under thermal or photolytic conditions, forming reactive nitrene intermediates. These intermediates may:

-

Rearrangement : Form fused bicyclic systems (e.g., oxazolo[5,4-d]oxazoles) .

-

Insertion : React with C–H bonds or π-systems, producing expanded heterocycles like isoxazoles .

Key Conditions :

Reduction and Functionalization

The azide group can be selectively reduced to an amine using:

-

Staudinger Reaction : Triphenylphosphine (PPh₃) followed by hydrolysis yields ethyl 2-amino-1,3-oxazole-4-carboxylate .

-

Catalytic Hydrogenation : H₂/Pd-C in EtOAc quantitatively generates the amine derivative .

The resulting amine undergoes further functionalization:

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/EtOH yields 2-azido-1,3-oxazole-4-carboxylic acid, a precursor for amide coupling .

-

Acidic Hydrolysis : H₂SO₄/H₂O provides the free carboxylic acid, which can react with amines (EDC/HOBt) to form carboxamides .

Nucleophilic Substitution

The electron-deficient oxazole ring facilitates nucleophilic aromatic substitution at position 5:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | 100°C, 6 h | Ethyl 2-azido-5-amino-1,3-oxazole-4-carboxylate | 65% |

| Thiophenol | K₂CO₃/DMF | Ethyl 2-azido-5-(phenylthio)-1,3-oxazole-4-carboxylate | 72% |

Metal-Mediated Cross-Coupling

The azide group can be leveraged in palladium-catalyzed reactions:

科学研究应用

Introduction to Ethyl 2-azido-1,3-oxazole-4-carboxylate

This compound is a compound that belongs to the class of oxazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound's unique azido group and oxazole ring structure make it a valuable intermediate in organic synthesis and a potential candidate for various applications, particularly in drug discovery and development.

Synthesis of Heterocycles

This compound serves as a precursor for synthesizing various heterocyclic compounds. The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazole derivatives. This reaction has been extensively utilized in creating complex molecular architectures for pharmaceutical applications .

Medicinal Chemistry

Research indicates that oxazole derivatives exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be modified to enhance its biological activity. For instance, derivatives of this compound have shown potential in targeting protein kinases involved in cancer progression .

Bioconjugation

The azido functional group allows for bioconjugation applications in drug delivery systems. By attaching biologically active molecules or imaging agents via the azide moiety, researchers can create targeted therapies that improve the efficacy and reduce side effects of treatments .

Material Science

In material science, azides are used in the synthesis of polymers and materials with specific properties. This compound can be incorporated into polymeric structures to impart unique functionalities such as responsiveness to light or heat .

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the successful use of this compound in synthesizing triazole derivatives through CuAAC reactions. The resulting compounds exhibited enhanced biological activity against various cancer cell lines, indicating that modifications at the oxazole ring could lead to promising anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on evaluating the antimicrobial properties of several oxazole derivatives synthesized from this compound. The study found that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead structure for developing new antibiotics .

作用机制

The mechanism of action of ethyl 2-azido-1,3-oxazole-4-carboxylate is primarily related to its ability to undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The azido group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.

相似化合物的比较

Ethyl 2-amino-1,3-oxazole-4-carboxylate: Similar structure but with an amino group instead of an azido group.

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: Similar oxazole ring but with different substituents.

Uniqueness: Ethyl 2-azido-1,3-oxazole-4-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming triazoles through cycloaddition reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

Ethyl 2-azido-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an azide functional group attached to a five-membered oxazole ring. The presence of the azide group is crucial for its reactivity and potential biological applications. The synthesis typically involves the reaction of ethyl 2-hydroxy-1,3-oxazole-4-carboxylate with sodium azide under specific conditions to yield the desired azido compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits considerable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 4–8 µg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis. The azide group is believed to interfere with essential biosynthetic pathways, leading to cell lysis and death . Additionally, compounds containing oxazole rings are known for their ability to inhibit key enzymes involved in bacterial metabolism.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various oxazole derivatives, including this compound. The compound was tested against multiple strains of Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth compared to control groups, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Toxicity Evaluation

Another investigation focused on the toxicity profile of this compound. In vivo studies on animal models demonstrated that at therapeutic doses, the compound exhibited minimal toxicity. However, higher doses resulted in adverse effects, emphasizing the need for careful dosage management in potential therapeutic applications .

属性

IUPAC Name |

ethyl 2-azido-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPDDCGSEFKSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。